Cyproheptadine N-Oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

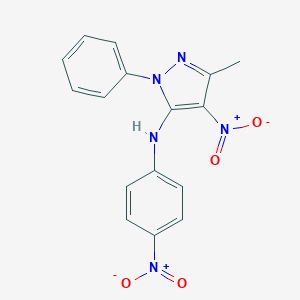

Cyproheptadine N-Oxide is a derivative of Cyproheptadine, a potent competitive antagonist of both serotonin and histamine receptors . It is primarily used to treat allergic symptoms, though it is also notable for its use in appetite stimulation and its off-label use in the treatment of serotonin syndrome .

Synthesis Analysis

The synthesis of Cyproheptadine and its related compounds has been discussed in various studies . The compound is a white to slightly yellow, crystalline powder that is odorless and has a slightly bitter taste . It is relatively stable in light, at room temperature, and is nonhygroscopic .Molecular Structure Analysis

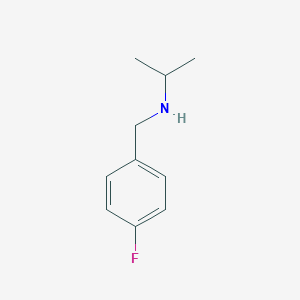

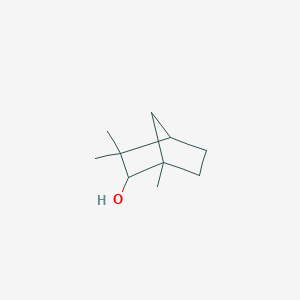

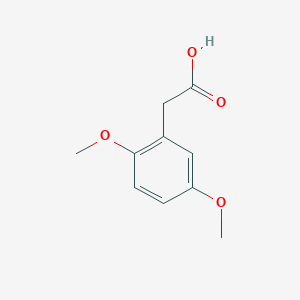

The molecular formula of Cyproheptadine N-Oxide is C21H21NO . Its molecular weight is 303.4 g/mol . The compound’s structure includes an exocyclic double bond . The InChIKey of Cyproheptadine N-Oxide is AIAORTASLOWFGX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Cyproheptadine N-Oxide has a molecular weight of 303.4 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . Its Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass of Cyproheptadine N-Oxide is 303.162314293 g/mol .Wissenschaftliche Forschungsanwendungen

Pharmacological Characterization

- A study identified the N-oxide of cyproheptadine as a genuine degradate in certain cyproheptadine HCl tablets. This finding was established using techniques like LC-MS, direct infusion MS, NMR, and organic synthesis (Li, Ahuja, & Watkins, 2003).

Metabolism and Excretion

- Research on the physiological disposition and urinary metabolites of cyproheptadine in various animals (dogs, rats, and cats) revealed that the N-oxide, among other metabolites, is a major component in dog urine (Hucker, Balletto, Stauffer, Zacchei, & Arison, 1974).

Human Metabolic Processing

- In human subjects, cyproheptadine undergoes various metabolic processes, including N-demethylation and heterocyclic ring oxidation, producing metabolites like the N-oxide of cyproheptadine (Porter, Arison, Gruber, Titus, & Vandenheuvel, 1975).

Chemical Analysis and Detection

- A study developed a sensitive immunochromatographic assay using quantum dot nanobeads for the detection of Cyproheptadine hydrochloride (CYP) in animal-derived food. This highlights the analytical application of Cyproheptadine N-Oxide in food safety (Li, Yang, Liu, Wu, Wang, Dong, Zhang, Vasylieva, Hammock, & Zhang, 2020).

Therapeutic Research

- Studies have also explored the therapeutic applications of cyproheptadine, such as its use in treating neuroleptic-induced akathisia and its potential as an antitumor agent in urothelial carcinoma cells. These applications may indirectly relate to the understanding of Cyproheptadine N-Oxide as a metabolite or derivative (Weiss, Aizenberg, Hermesh, Zemishlany, Munitz, Radwan, & Weizman, 1995; Hsieh, Shen, Lin, Feng, Huang, Wang, Wu, Hsu, & Chan, 2016).

Sensor Development

- Nitrogen, phosphorus co-doped porous carbon nanofiber was developed as an electro-chemiluminescent sensor for the determination of cyproheptadine, indicating the relevance of cyproheptadine (and its derivatives like N-Oxide) in the development of chemical sensors (Cheng, Zhou, & Liu, 2020).

Wirkmechanismus

Cyproheptadine, the parent compound, appears to exert its antihistamine and antiserotonin effects by competing with free histamine and serotonin for binding at their respective receptors . Antagonism of serotonin on the appetite center of the hypothalamus may account for cyproheptadine’s ability to stimulate the appetite .

Zukünftige Richtungen

Although Cyproheptadine has been recognized as a clinical entity for decades, rigorous trials demonstrating the therapeutic efficacy of Cyproheptadine are lacking, warranting large-scale prospective human trials of antiserotonergic agents using a coordinated multicenter approach . Neurotransmitters, including Cyproheptadine, have emerged as an essential microenvironmental component in regulating tissue homeostasis and influencing diverse malignant phenotypes of human cancers .

Eigenschaften

IUPAC Name |

1-methyl-1-oxido-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAORTASLOWFGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyproheptadine N-Oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)

![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)